Structural and Conformational Elucidation of Methyl 1,4-Diazepane-2-Carboxylate via Advanced NMR Spectroscopy
Structural and Conformational Elucidation of Methyl 1,4-Diazepane-2-Carboxylate via Advanced NMR Spectroscopy
Executive Summary
Methyl 1,4-diazepane-2-carboxylate is a highly versatile homopiperazine building block that has gained significant traction in modern medicinal chemistry. The 1,4-diazepane scaffold provides unique spatial exit vectors compared to rigid 6-membered piperazines, allowing for broader interactions across adjacent receptor binding pockets. This structural advantage has been leveraged in the optimization of potent orexin receptor antagonists[1] and next-generation SARS-CoV-2 main protease (Mpro) inhibitors[2].
However, elucidating the structure of 7-membered heterocycles presents distinct analytical challenges. Unlike rigid rings, 1,4-diazepanes exhibit complex conformational dynamics, transitioning between twist-boat and pseudo-chair conformations[1]. This whitepaper provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to unambiguously assign the chemical structure, resolve diastereotopic complexities, and determine the conformational state of methyl 1,4-diazepane-2-carboxylate.
Conformational Dynamics & Analytical Challenges
The 1,4-diazepane ring system is highly flexible. At ambient temperature (298 K), the ring undergoes rapid pseudorotation and nitrogen inversion on the NMR timescale. This dynamic exchange between conformers often leads to intermediate exchange rates, which manifest as severe line broadening or signal coalescence in both 1 H and 13 C NMR spectra[3].
The introduction of a methyl carboxylate group at the C2 position creates a chiral center, breaking the molecule's symmetry. Consequently, the methylene protons at positions C3, C5, C6, and C7 become diastereotopic. To minimize 1,3-diaxial-like steric clashes, the molecule predominantly adopts a pseudo-chair conformation where the bulky ester group occupies a pseudo-equatorial position.
Fig 1. Conformational interconversion pathways of the 1,4-diazepane ring system.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, the structural elucidation must follow a self-validating logic where each subsequent experiment confirms the hypotheses generated by the previous one.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of high-purity methyl 1,4-diazepane-2-carboxylate in 0.6 mL of deuterated chloroform (CDCl 3 , 100% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Variable Temperature (VT) Optimization: Acquire an initial 1 H spectrum at 298 K.
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Causality: If the aliphatic multiplets appear broad and unresolved due to pseudorotation, lower the probe temperature to 253 K. Cooling slows the conformational exchange, "freezing" the molecule into its lowest-energy pseudo-chair conformer and yielding sharp, distinct signals for the diastereotopic protons.
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1D Acquisition ( 1 H, 13 C, DEPT-135): Acquire the 1 H spectrum (16 scans, d1 =2s) and the 13 C{ 1 H} spectrum (1024 scans, d1 =2s). Immediately follow with a DEPT-135 experiment to differentiate CH/CH 3 carbons (positive phase) from CH 2 carbons (negative phase)[4].
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2D Homonuclear Correlation (COSY): Run a 1 H- 1 H COSY experiment to map the contiguous aliphatic spin systems (C2-C3 and C5-C6-C7)[4].
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2D Heteronuclear Correlation (HSQC & HMBC):
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Stereochemical Assignment (NOESY): Utilize a NOESY or ROESY sequence (mixing time ~300-500 ms) to observe through-space interactions, confirming the pseudo-equatorial orientation of the C2 ester.
Fig 2. Self-validating NMR workflow for the structural elucidation of small heterocyclic molecules.
Logical Deduction and Spectral Analysis
Establishing the Carbon Framework (1D NMR)
The 13 C and DEPT-135 spectra serve as the foundational truth for the molecule's skeleton. The presence of a quaternary carbon at ~173.5 ppm indicates the ester carbonyl. The DEPT-135 spectrum must show exactly four negative-phase signals corresponding to the four methylene groups (C3, C5, C6, C7) and two positive-phase signals corresponding to the C2 methine and the ester methyl group[4]. If the signal at ~61.2 ppm (C2) appears as a CH 2 (negative phase), the structural hypothesis is immediately invalidated.
Mapping Spin Systems (COSY)
The nitrogen atoms at N1 and N4 act as "insulators" against 3JHH coupling, dividing the molecule into two distinct aliphatic spin systems:
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System A (C2-C3): The C2 methine proton (~3.60 ppm) couples to the diastereotopic C3 protons (~2.95 and 3.15 ppm).
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System B (C5-C6-C7): The central C6 methylene protons (~1.65-1.85 ppm) couple to both the C5 and C7 methylene protons, creating a complex multiplet network.
Bridging the Gaps (HMBC)
While COSY identifies isolated fragments, HMBC reconstructs the whole molecule. The placement of the ester group at C2 is unequivocally confirmed by a strong 3JCH correlation between the ester methyl protons (~3.75 ppm) and the carbonyl carbon (~173.5 ppm), coupled with a 2JCH correlation from the C2 methine proton to the exact same carbonyl carbon[5]. Furthermore, HMBC correlations from the C3 and C5 protons to the C6 carbon cross-validate the connectivity of the 7-membered ring.
Quantitative Data Summary
The following table synthesizes the expected quantitative NMR data for methyl 1,4-diazepane-2-carboxylate, demonstrating the application of the self-validating logic described above. (Note: Chemical shifts are representative predictive values based on empirical homopiperazine and amino acid ester data).
| Position | 13 C Shift (ppm) | DEPT-135 Phase | 1 H Shift (ppm) | Multiplicity & Integration | Key HMBC Correlations ( 1 H → 13 C) |
| C=O (Ester) | 173.5 | Quaternary (Null) | - | - | - |
| C2 | 61.2 | CH (Positive) | 3.60 | dd, 1H | C=O, C3 |
| O-CH 3 | 52.1 | CH 3 (Positive) | 3.75 | s, 3H | C=O |
| C3 | 50.5 | CH 2 (Negative) | 2.95, 3.15 | m, 2H | C2, C5 |
| C5 | 48.3 | CH 2 (Negative) | 2.75, 2.85 | m, 2H | C6, C3 |
| C7 | 47.8 | CH 2 (Negative) | 2.80, 3.05 | m, 2H | C6, C2 |
| C6 | 29.5 | CH 2 (Negative) | 1.65, 1.85 | m, 2H | C5, C7 |
| N1-H, N4-H | - | - | 2.20 | br s, 2H | - |
Conclusion
The structural elucidation of flexible 7-membered heterocycles like methyl 1,4-diazepane-2-carboxylate requires a rigorous, multi-dimensional NMR approach. By combining VT-NMR to manage conformational exchange with a robust 2D correlation strategy (COSY, HSQC, HMBC), researchers can confidently assign every atom in the scaffold. Mastering this analytical workflow is critical for drug development professionals, as the precise spatial orientation of substituents on the diazepane ring directly dictates the binding affinity and pharmacokinetic profile of downstream active pharmaceutical ingredients[2].
References
- Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implic
- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
- Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations.
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley / CDN.
- Chemical Speciation of Copper(II)
Sources
- 1. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
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